REACTION_CXSMILES
|
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH2:7][C:8]([P:14]([OH:17])([OH:16])=[O:15])([P:10]([OH:13])([OH:12])=[O:11])[OH:9])[CH:2]=1.[P:18]([O-:22])([O-:21])([O-:20])=[O:19].[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[OH-].[Na+].C1C=NC=C(CC(P(O)(O)=O)(P(O)(O)=O)O)C=1>O>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH2:7][C:8]([P:10]([OH:12])([OH:13])=[O:11])([P:14]([OH:17])([OH:16])=[O:15])[OH:9])[CH:2]=1.[P:18]([O-:22])([O-:21])([O-:20])=[O:19] |f:0.1.2.3.4.5,6.7|
|
Name
|
risedronate calcium-phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried in an oven at 105° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |